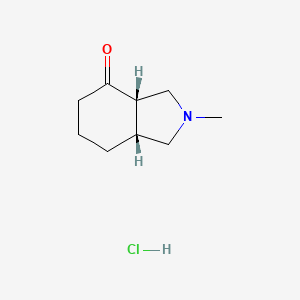
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride is a chemical compound with a complex structure that belongs to the class of isoindolones
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the isoindolone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Hydrogenation: The next step may involve the hydrogenation of the intermediate to reduce any double bonds and achieve the desired hexahydro structure.
Methylation: Introduction of the methyl group at the 2-position can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-pressure hydrogenation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its isoindolone core, which is a common motif in many biologically active molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific properties, such as enhanced strength or thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one: The free base form without the hydrochloride salt.
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrobromide: Similar structure with a hydrobromide salt instead of hydrochloride.
Uniqueness
The hydrochloride salt form of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one is unique due to its enhanced solubility and stability compared to the free base or other salt forms. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
By understanding the detailed properties and applications of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
(3aS,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSPPXOTZGMTEG-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(=O)C2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCCC(=O)[C@@H]2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)
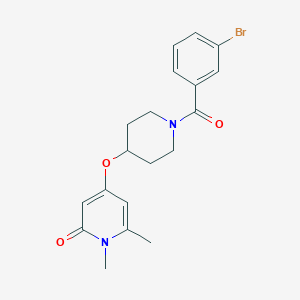
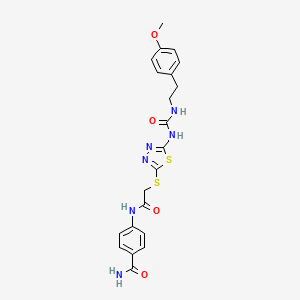
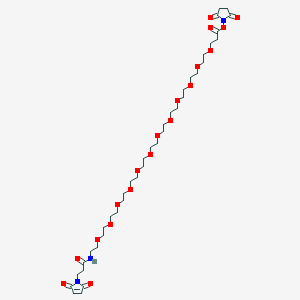
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
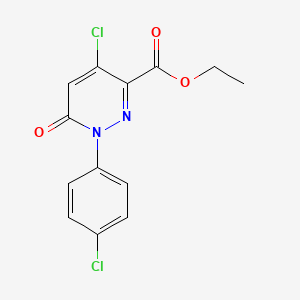
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)
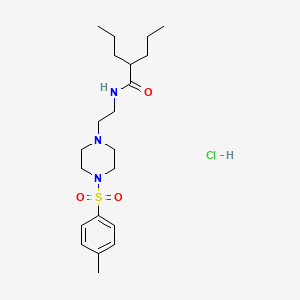
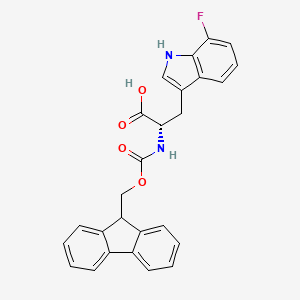
![N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2844098.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)
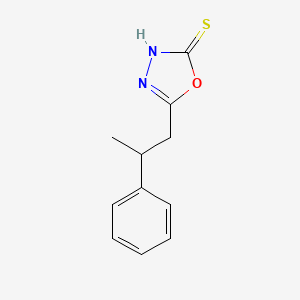

![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)
